NS6180 is a synthetic, small-molecule compound belonging to the benzothiazinone class. It is widely recognized for its potent and selective inhibitory action on the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as KCNN4, IK1, or the Gárdos channel). [] This channel plays a critical role in various physiological processes, including immune cell activation, smooth muscle cell proliferation, and microglial activity. NS6180 serves as a valuable tool in investigating the role of KCa3.1 in these processes, and it holds potential as a therapeutic agent for various conditions, including autoimmune diseases, fibroproliferative disorders, and certain types of cancer. []
Synthesis Analysis
A detailed description of the synthetic methods for NS6180 can be found in the paper "A high-throughput screening campaign for detection of ca(2+)-activated k(+) channel activators and inhibitors using a fluorometric imaging plate reader-based tl(+)-influx assay." [] While the specific steps are not outlined in this analysis, the paper indicates that NS6180 was identified through a high-throughput screening campaign of over 200,000 small molecules. This suggests a multi-step synthesis process likely involving commercially available starting materials and standard organic chemistry reactions.
Molecular Structure Analysis
The molecular structure of NS6180 consists of a benzothiazinone core with a 3-(trifluoromethyl)benzyl substituent at the 4-position. The structure has been extensively studied using computational modeling, specifically with the Rosetta molecular modeling suite. [, ] These studies have provided insights into the binding interactions of NS6180 with the KCa3.1 channel pore, highlighting key amino acid residues involved in its inhibitory activity.
Mechanism of Action
NS6180 exerts its effects by selectively blocking the KCa3.1 channel, preventing the flow of potassium ions across the cell membrane. [, ] It acts as a pore blocker, binding to the inner cavity of the channel and physically obstructing ion permeation. [, ] This blockage leads to membrane depolarization and subsequent inhibition of calcium influx, ultimately disrupting the downstream signaling pathways involved in cellular activation, proliferation, and other KCa3.1-dependent processes. [, ]
Applications
Immunology: NS6180 has been shown to inhibit T-cell activation and reduce inflammation in a rat model of inflammatory bowel disease. [, ] It has also been shown to increase tumor cell killing by a subpopulation of human natural killer lymphocytes by enhancing their degranulation and cytotoxicity. []
Vascular Biology: NS6180 inhibits the proliferation of dedifferentiated vascular smooth muscle cells, suggesting a potential role in treating vascular diseases like atherosclerosis. []
Neurobiology: NS6180 has been used to investigate the role of KCa3.1 channels in microglia, the resident immune cells of the central nervous system. Studies have shown that NS6180 can reduce microglial activation and neuroinflammation in models of stroke and Alzheimer's disease. [, ]
Cancer Research: NS6180 has shown promise in preclinical studies as a potential therapeutic agent for glioblastoma by inhibiting the proliferation and migration of glioblastoma cells. []
Compound Description: TRAM-34 is a selective blocker of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1) [, , , , , ]. It is a triarylmethane derivative [, ] that directly inhibits ion conduction by occupying the K+ binding site within the channel pore []. Studies have shown that TRAM-34 can enhance the degranulation and cytotoxicity of adherent natural killer (NK) cells, increase NK cell proliferation, and reduce in vivo tumor growth [].
Compound Description: Senicapoc is another selective blocker of KCa3.1 channels [, , ]. It acts as a classical pore blocker, directly inhibiting ion conduction []. Senicapoc has been investigated in Phase III clinical trials for its therapeutic potential [].
Charybdotoxin (ChTX)
Compound Description: Charybdotoxin (ChTX) is a peptide toxin that acts as a non-selective blocker of various potassium channels, including KCa3.1 [].
Relevance: Unlike NS6180, which selectively targets KCa3.1, ChTX exhibits a broader spectrum of inhibition, affecting multiple potassium channel subtypes []. This difference in selectivity makes ChTX less desirable for targeted therapeutic interventions compared to NS6180.
Iberiotoxin
Compound Description: Iberiotoxin is a peptide toxin known to block several types of calcium-activated potassium (K+) channels [].
Relevance: Similar to Charybdotoxin, Iberiotoxin displays non-selective inhibition of potassium channels, including KCa3.1, unlike the more targeted action of NS6180 []. This broader inhibitory profile limits its therapeutic application compared to NS6180.
Tetraethylammonium (TEA)
Compound Description: Tetraethylammonium (TEA) is a non-selective blocker of both voltage-dependent and calcium-activated potassium (K+) channels [].
Relevance: Unlike NS6180, which selectively inhibits KCa3.1, TEA demonstrates a broader spectrum of action, affecting a wider range of potassium channels []. This lack of selectivity makes TEA less suitable for targeted therapeutic interventions compared to the more specific NS6180.
Nifedipine
Compound Description: Nifedipine is a dihydropyridine compound that does not directly block the KCa3.1 pore []. Instead, it binds to the fenestration region of the channel, potentially stabilizing a non-conducting conformation or interfering with channel gating [].
Relevance: Nifedipine differs from NS6180 in its binding site and mechanism of action on KCa3.1 channels []. While NS6180 acts as a pore blocker, nifedipine modulates channel activity indirectly.
4-phenyl-pyran
Compound Description: This compound is an isosteric analog of nifedipine and acts as a classical pore blocker of KCa3.1, similar to TRAM-34 and senicapoc [].
Relevance: Unlike nifedipine, 4-phenyl-pyran shares a similar mechanism of action with NS6180, directly blocking the KCa3.1 channel pore []. This suggests that structural modifications to nifedipine can lead to compounds with distinct interactions with KCa3.1.
SKA-31
Compound Description: SKA-31 is a known activator of KCa3.1 channels []. It acts as a positive gating modulator, enhancing channel opening at a given Ca2+ concentration [].
EBIO
Compound Description: EBIO is an activator of KCa3.1 channels []. It functions as a positive gating modulator, promoting channel opening [].
Relevance: Similar to SKA-31, EBIO exerts an opposite effect compared to NS6180 on KCa3.1 channels. While NS6180 blocks channel activity, EBIO enhances it []. This difference in action emphasizes the possibility of designing compounds with opposing effects on KCa3.1 for therapeutic applications.
Riluzole
Compound Description: Riluzole is a compound known to activate KCa3.1 channels []. It acts as a positive gating modulator, facilitating channel opening [].
Relevance: Riluzole, like SKA-31 and EBIO, exhibits an opposite effect compared to NS6180 on KCa3.1 channels []. While NS6180 inhibits channel activity, riluzole enhances it. This contrasting effect highlights the potential for developing both activators and inhibitors targeting KCa3.1 for therapeutic interventions.
NS8593
Compound Description: NS8593 is a negative gating modulator of KCa2 channels, exhibiting higher potency towards a mutant KCa3.1 channel (Thr250Ser‐ Val275Ala) compared to the wild-type KCa2.3 channel [].
SKA-121
Compound Description: SKA-121 is a positive allosteric gating modulator of KCa channels, exhibiting higher potency towards KCa3.1 compared to KCa2 channels []. It binds at the interface of the calmodulin N-lobe and the calmodulin binding domain of these channels, increasing open channel probability at a given Ca2+ concentration [].
Relevance: SKA-121, unlike NS6180, acts as a positive gating modulator, increasing KCa3.1 channel opening probability. This compound highlights the possibility of developing allosteric modulators of KCa channels for therapeutic purposes and provides insights into the structural determinants of KCa channel selectivity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NPC-567 is a ten-membered oligopeptide comprising D-arginyl, L-arginyl, L-prolyl, (4R)-4-hydroxy-L-prolyl, glycyl, L-phenylalanyl, L-seryl, D-phenylalanyl, L-phenylalanyl and L-arginine residues joined in sequence. It has a role as a bradykinin receptor antagonist. It is functionally related to a bradykinin.
NP-C86 is a novel stabilizer of long noncoding rna (lncrna) gas5, binding to gas5 with high affinity, and increasing gas5 levels and glucose uptake in diabetic patient adipocytes
NPD-001 is a potent TbrPDEB1 inhibitor. NPD-001 is 10-fold more potent on hPDE4 (hPDE4B1 IC50 = 0.6 nM) than on TbrPDEB1 (IC50 = 4 nM). Trypanosomal phosphodiesterases B1 and B2 (TbrPDEB1 and TbrPDEB2) play an important role in the life cycle of Trypanosoma brucei, the causative parasite of human African trypanosomiasis (HAT), also known as African sleeping sickness. Knock down of both enzymes leads to cell cycle arrest and is lethal to the parasite.
Org-6906 is a dual of monoamine uptake inhibitor and α2 adrenoceptor antagonist potentially for the treatment. Org-6906 facilitated potassium-stimulated release of noradrenaline from slices of cortex, displaced [3H]rauwolscine and [3H]dihydroergocryptine from their binding sites but only weakly blocked alpha 1-adrenoceptors. The alpha 2-adrenolytic properties were also apparent in behavioural interaction models. The compound antagonized the sleep-inducing effects of clonidine in chicks and mice and it antagonized the mydriasis induced by clonidine in the rat.